N-(2-Fluoro-3-methoxybenzyl)ethanamine
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Overview
Description
N-(2-Fluoro-3-methoxybenzyl)ethanamine is an organic compound characterized by the presence of a fluoro and methoxy group attached to a benzyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-3-methoxybenzyl)ethanamine typically involves multiple steps:
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: This compound undergoes fluorination to yield 2-fluoro-3-nitrotoluene.
Reduction and Amination: The nitro group is reduced to an amine, followed by a bromination step.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and fluorination processes, utilizing robust reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid.
Reduction: Conversion to 2-fluoro-3-methoxyaniline.
Substitution: Various substituted benzyl ethanamines depending on the nucleophile used.
Scientific Research Applications
N-(2-Fluoro-3-methoxybenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison: N-(2-Fluoro-3-methoxybenzyl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-fluoro-3-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-5-4-6-9(13-2)10(8)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHTXHCIYOKFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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